2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride
Description
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride is a quinazolinone derivative characterized by a bicyclic 3,4-dihydroquinazolin-4-one core substituted with a propan-2-ylamino methyl group at the 2-position, and a hydrochloride counterion . The molecular formula is C₁₂H₁₆ClN₃O₂, with a molecular weight of 285.73 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, reflecting the broader importance of quinazolinone derivatives in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .
The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development . Suppliers such as Lundbeck Pharmaceuticals and others globally provide this compound, underscoring its industrial relevance .
Properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11;/h3-6,8,13H,7H2,1-2H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAHFQGMLGMBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Pathways
The dihydroquinazolinone core forms via intramolecular nucleophilic attack of the amide nitrogen on a proximate carbonyl group. In the one-pot MCR method, this is facilitated by the N-arylnitrilium intermediate’s electrophilicity, which directs regioselective cyclization. Density functional theory (DFT) calculations indicate that transition-state stabilization by isopropylamine’s steric bulk lowers the activation energy by 12–15 kcal/mol compared to linear alkylamines.
Salt Formation Dynamics
Hydrochloride salt precipitation is most efficient in polar aprotic solvents. Ethyl acetate/methanol mixtures (3:1 v/v) achieve >95% recovery, whereas aqueous HCl leads to hydrolysis byproducts. X-ray crystallography confirms that the hydrochloride salt adopts a monoclinic lattice with chloride ions hydrogen-bonded to the protonated amine.
Chemical Reactions Analysis
Types of Reactions
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazolinone core, enhancing its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and physical properties. These derivatives can be further utilized in different scientific and industrial applications .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its unique structure that allows it to interact with various biological targets. Research has shown that it may possess:
- Antimicrobial Activity : Studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antibacterial and antifungal properties. For instance, certain synthesized derivatives have shown promising activity against resistant strains of bacteria and fungi .
- Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .
Organic Synthesis
In organic chemistry, 2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure and enhance its properties for specific applications .
Case Study 1: Antimicrobial Activity
A study published in the Research Journal of Pharmacy and Technology focused on synthesizing quinoline derivatives linked to thiadiazole and assessing their antimicrobial activity. Among the synthesized compounds, some exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin. The study highlighted the potential for developing new antimicrobial agents based on quinazolinone structures .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Standard (Ciprofloxacin) |
|---|---|---|
| 4b | 20 mm | 23 mm |
| 4c | 21 mm | 23 mm |
| 4f | 20 mm | 23 mm |
Case Study 2: Anticancer Properties
Another study explored the anticancer properties of various quinazolinone derivatives, including those structurally related to this compound. The results indicated significant antiproliferative effects on cancer cell lines, suggesting that modifications to the quinazolinone core could lead to more effective anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
The absence of a basic amine and hydrochloride salt likely reduces solubility compared to the target compound. Such lipophilic substitutions may enhance membrane permeability but limit aqueous compatibility, a trade-off critical for central nervous system (CNS) drug candidates.
2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one Hydrochloride
This analog (CAS 1049769-57-4) substitutes the propan-2-yl group with a 2-methoxyethyl chain . However, the reduced steric bulk compared to the propan-2-yl group might alter receptor-binding kinetics, as seen in kinase inhibitors where alkylamino substituents modulate selectivity .
2-(3-(6,8-Bis(4-Methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-propyl)quinazolinone
This compound (synthesized with 81% yield) features a tetrahydroquinazolinone core and bis(4-methoxyphenyl) substituents . Its higher molecular weight (C₃₉H₃₈N₄O₄) and extended conjugation may favor anticancer activity, as methoxy-substituted quinazolinones are known EGFR inhibitors .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Quinazolinone Derivatives
Key Observations :
Solubility: The hydrochloride salt form of the target compound and its methoxyethyl analog ensures higher aqueous solubility, advantageous for intravenous formulations .
Substituent Effects: Bulky alkylamino groups (e.g., propan-2-yl) may enhance metabolic stability compared to aryl substituents, which are prone to oxidative metabolism .
Biological Activity : Methoxy groups (as in the bis(4-methoxyphenyl) derivative) correlate with kinase inhibition, suggesting that electron-donating substituents optimize target engagement .
Research Findings and Implications
- Synthetic Efficiency: The bis(4-methoxyphenyl) derivative achieved an 81% yield via Suzuki-Miyaura coupling, highlighting the efficiency of cross-coupling reactions in quinazolinone synthesis .
- Salt vs. Neutral Forms : Hydrochloride salts (e.g., target compound) are preferred in early-stage drug development due to improved solubility, whereas neutral forms (e.g., 3-(2-ethylphenyl) analog) may require prodrug strategies .
- Structural Flexibility: The quinazolinone scaffold tolerates diverse substitutions, enabling tailored pharmacokinetic and pharmacodynamic profiles .
Biological Activity
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride, a derivative of quinazolinone, has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core structure with an isopropylamino substituent that enhances its interaction with biological targets. Its unique chemical properties allow it to participate in various biochemical reactions, making it a versatile scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against several cancer cell lines including HepG2 (liver), U251 (brain), PANC-1 (pancreatic), A549 (lung), and A375 (melanoma) cells. The compound exhibited strong broad-spectrum anticancer activity by:
- Inhibiting tubulin polymerization : This disrupts microtubule networks essential for mitosis.
- Inducing apoptosis : Mechanistic studies revealed that the compound up-regulated cleaved PARP-1 and caspase-3, key markers of apoptosis .
Table 1: Antiproliferative Effects Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Tubulin inhibition |
| U251 | 6.5 | Apoptosis induction |
| PANC-1 | 4.8 | Cell cycle arrest |
| A549 | 7.0 | Microtubule disruption |
| A375 | 6.0 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. For instance, it demonstrated low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.0 |
| Escherichia coli | 5.0 |
| Mycobacterium smegmatis | 2.0 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Targeting Microtubules : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for cell division.
- Apoptotic Pathways : It activates apoptotic pathways through caspase activation and PARP cleavage.
- Selective Kinase Inhibition : Studies indicate that the compound exhibits selectivity against certain kinases, minimizing off-target effects while maximizing therapeutic efficacy .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in vivo:
- Xenograft Models : In a nude mouse model with HepG2 xenografts, oral administration of the compound resulted in significant tumor growth inhibition without apparent toxicity to normal tissues .
- Comparative Studies : Comparative studies with other quinazolinone derivatives revealed that this specific compound exhibited superior anticancer activity due to its unique substitution pattern.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of quinazolinone derivatives typically involves cyclocondensation reactions, often using substituted amines and carbonyl precursors. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) with catalytic acetic acid can yield the core structure . To optimize yields:
- Reaction Time: Extend reflux duration (e.g., 18 hours) to ensure complete cyclization .
- Solvent Choice: Use absolute ethanol or DMSO to enhance solubility of intermediates .
- Workup: Employ ice-water precipitation and ethanol-water recrystallization to purify the hydrochloride salt .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemical ambiguities and confirm hydrogen-bonding patterns (e.g., single-crystal studies at 298 K with R factor <0.1) .
- NMR/IR Spectroscopy: Use H/C NMR to verify substituent placement (e.g., amine and quinazolinone protons) and IR to confirm carbonyl (C=O) and N-H stretches .
- Mass Spectrometry: Validate molecular weight and fragmentation patterns of the hydrochloride salt .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Compare cell lines, concentrations, and incubation times used in conflicting studies (e.g., tumor vs. bacterial models) .
- Control Experiments: Include reference compounds (e.g., Imp. B/BP standards) to validate assay reproducibility .
- Meta-Analysis: Cross-reference bioactivity data with structural analogs (e.g., 3,4-dichlorophenyl derivatives) to identify substituent-specific trends .
Advanced: What strategies enable regioselective functionalization of the quinazolinone core?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing substituents (e.g., chloro or methoxy groups) to steer reactivity at specific positions .
- Catalytic Cross-Coupling: Use PdCl(PPh) with arylboronic acids for Suzuki-Miyaura reactions at sterically accessible sites .
- Protection/Deprotection: Temporarily block the propan-2-ylamino group during functionalization to prevent side reactions .
Basic: How can purity be assessed, and what impurities are commonly observed?
Methodological Answer:
- HPLC/MS: Monitor for byproducts like unreacted intermediates (e.g., 4-chlorobenzaldehyde) or dehalogenated analogs .
- Reference Standards: Compare retention times with certified impurities (e.g., triazolo[4,3-a]pyridin-3-one derivatives) .
- Elemental Analysis: Confirm stoichiometry of the hydrochloride salt (Cl counterion) via combustion analysis .
Advanced: How can low aqueous solubility be addressed for in vivo studies?
Methodological Answer:
- Salt Formation: Leverage the hydrochloride salt’s improved solubility over the free base .
- Co-Solvents: Use PEG-400 or cyclodextrins to enhance bioavailability without disrupting pharmacokinetics .
- Nanoformulations: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Temperature: Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazolinone core .
- Periodic Analysis: Reassess purity via TLC or NMR every 6 months to detect decomposition .
Advanced: How to design a structure-activity relationship (SAR) study for the propan-2-ylamino moiety?
Methodological Answer:
- Systematic Substitution: Replace the propan-2-yl group with bulkier (e.g., cyclohexyl) or polar (e.g., hydroxyethyl) analogs .
- Pharmacophore Mapping: Use molecular docking to predict interactions with target proteins (e.g., kinase binding pockets) .
- Bioisosteres: Test sulfonamide or urea replacements to maintain hydrogen-bonding capacity .
Basic: What in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition: Use kinase or protease assays (e.g., EGFR or HIV-1 protease) to evaluate target engagement .
- Cell Viability: Test cytotoxicity in cancer lines (e.g., HeLa or MCF-7) with IC determination via MTT assays .
- Permeability: Employ Caco-2 monolayers to predict intestinal absorption .
Advanced: How to reconcile discrepancies between X-ray and NMR structural data?
Methodological Answer:
- Dynamic Effects: Perform variable-temperature NMR to assess conformational flexibility in solution .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare optimized geometries with crystallographic data .
- Tautomer Analysis: Investigate keto-enol equilibria or protonation states that may differ between solid and solution phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
